7-Methyl-1,2,3,4-tetrahydroquinoline
CAS No.: 58960-03-5
Cat. No.: VC1973826
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 58960-03-5 |
|---|---|
| Molecular Formula | C10H13N |
| Molecular Weight | 147.22 g/mol |
| IUPAC Name | 7-methyl-1,2,3,4-tetrahydroquinoline |
| Standard InChI | InChI=1S/C10H13N/c1-8-4-5-9-3-2-6-11-10(9)7-8/h4-5,7,11H,2-3,6H2,1H3 |
| Standard InChI Key | SYFXGQYGECZNFQ-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(CCCN2)C=C1 |
| Canonical SMILES | CC1=CC2=C(CCCN2)C=C1 |
Introduction
Chemical Structure and Properties
7-Methyl-1,2,3,4-tetrahydroquinoline is characterized by its bicyclic structure featuring a partially saturated quinoline ring system with a methyl substituent at position 7. It has the molecular formula C₁₀H₁₃N and a molecular weight of 147.22 g/mol .
Physical and Chemical Properties
The compound exhibits several key physicochemical properties that influence its behavior in chemical reactions and applications:
Structural Characteristics
The structure of 7-Methyl-1,2,3,4-tetrahydroquinoline features:
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A benzene ring fused with a partially saturated six-membered nitrogen-containing ring
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A secondary amine (NH) functional group
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A methyl substituent at position 7 of the aromatic ring
This structural arrangement provides the compound with both aromatic and aliphatic characteristics, contributing to its diverse reactivity patterns.
Synthesis Methods
Several synthetic approaches have been developed for the preparation of 7-Methyl-1,2,3,4-tetrahydroquinoline and related tetrahydroquinoline derivatives.
Two-Step Synthesis Procedure
A notable method for synthesizing tetrahydroquinolines involves a two-step procedure as described in recent literature:
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Regioselective intermolecular hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines
This procedure offers high regioselectivity and provides straightforward access to pharmacologically important tetrahydroquinolines. The hydroaminoalkylation reaction is catalyzed by a 2,6-bis(phenylamino)pyridinato titanium complex, which ensures high selectivity for the linear regioisomers .
Other Synthetic Approaches
Additional synthetic routes may include:
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Reduction of the corresponding quinoline derivatives
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Pictet-Spengler reaction involving appropriate arylethylamines and aldehydes
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Intramolecular cyclization of appropriately functionalized aniline derivatives
Chemical Reactivity
The reactivity of 7-Methyl-1,2,3,4-tetrahydroquinoline is determined by both its amine functionality and aromatic ring system.
Oxidation to Quinoline Derivatives
7-Methyl-1,2,3,4-tetrahydroquinoline can serve as a precursor for the synthesis of 7-methylquinoline through oxidation reactions. A documented method involves:
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Reaction with N-hydroxyphthalimide (20 mol%)
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Addition of copper(I) oxide (5 mol%) and 4-dimethylaminopyridine (1 equivalent)
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Stirring at 120°C under oxygen atmosphere for 12 hours
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Purification by column chromatography
This method yields 7-methylquinoline with a reported yield of 92% .
Reactions at the Nitrogen Center
The secondary amine (NH) in 7-Methyl-1,2,3,4-tetrahydroquinoline can undergo various transformations:
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N-alkylation with alkyl halides
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N-acylation with acyl halides or anhydrides
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N-sulfonylation reactions
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Condensation reactions with carbonyl compounds
Reactions of the Aromatic Ring
The aromatic ring can participate in various reactions typical of aromatic systems:
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Electrophilic aromatic substitution reactions (e.g., nitration, halogenation)
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Functionalization of the methyl group through radical or oxidative processes
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Coupling reactions in the presence of appropriate catalysts
Applications in Research and Chemical Synthesis
7-Methyl-1,2,3,4-tetrahydroquinoline has several applications in chemical research and synthesis.
Building Block in Organic Synthesis
The compound serves as a valuable building block for the synthesis of more complex heterocyclic compounds:
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Starting material for N-functionalized derivatives
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Scaffold for the construction of more complex nitrogen-containing heterocycles
Research Applications
Potential research applications include:
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Study of regioselective reactions in heterocyclic chemistry
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Investigation of structure-activity relationships in nitrogen-containing heterocycles
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Development of new synthetic methodologies for tetrahydroquinoline derivatives
Comparison with Structurally Related Compounds
Understanding the structural relationships between 7-Methyl-1,2,3,4-tetrahydroquinoline and similar compounds provides insights into their respective properties and applications.
Structural Comparison with Related Compounds
Comparative Reactivity
The position of substitution in these related compounds significantly affects their chemical reactivity:
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The methyl group at position 7 in 7-Methyl-1,2,3,4-tetrahydroquinoline influences the electron density distribution in the aromatic ring, affecting its reactivity in electrophilic substitution reactions
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The secondary amine in 7-Methyl-1,2,3,4-tetrahydroquinoline exhibits different reactivity compared to tertiary amines like in 7-Amino-1-methyl-1,2,3,4-tetrahydroquinoline
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Isoquinoline derivatives show distinct reactivity patterns due to their different ring fusion arrangements
Current Research Trends and Future Perspectives
Synthesis Development
Current research focuses on developing more efficient and selective methods for the synthesis of tetrahydroquinoline derivatives:
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Catalyst optimization for improved selectivity and yield
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Eco-friendly synthetic approaches with reduced environmental impact
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One-pot sequential reactions for streamlined synthesis
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